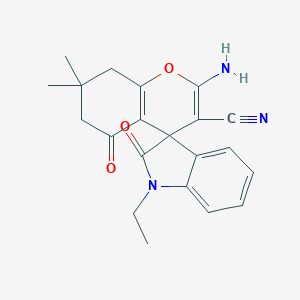![molecular formula C22H23BrN2O5 B460989 ethyl 2-amino-5'-bromo-1',7,7-trimethyl-2',5-dioxo-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-3-carboxylate](/img/structure/B460989.png)
ethyl 2-amino-5'-bromo-1',7,7-trimethyl-2',5-dioxo-1',3',5,6,7,8-hexahydrospiro[4H-chromene-4,3'-(2'H)-indole]-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by its bromine substitution and the presence of both amino and carboxylate functional groups. The spiro structure, which involves a bicyclic system where two rings are connected through a single atom, imparts unique chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Spirocyclization: The spiro linkage is formed through a reaction between the chromene derivative and an indole derivative under basic conditions.
Amination and Esterification:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols (R-SH) or amines (R-NH2) in the presence of a base can facilitate substitution reactions.
Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common choices.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the bromine atom can yield a variety of substituted derivatives.
科学的研究の応用
Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets. The amino and bromine groups can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding to proteins and enzymes. The spiro structure may also play a role in the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
Ethyl 2-amino-5’-chloro-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate: Similar structure with a chlorine atom instead of bromine.
Ethyl 2-amino-5’-fluoro-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate: Similar structure with a fluorine atom instead of bromine.
Ethyl 2-amino-5’-iodo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Ethyl 2-amino-5’-bromo-1’,7,7-trimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate imparts unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and interaction with other molecules.
特性
分子式 |
C22H23BrN2O5 |
|---|---|
分子量 |
475.3g/mol |
IUPAC名 |
ethyl 2-amino-5'-bromo-1',7,7-trimethyl-2',5-dioxospiro[6,8-dihydrochromene-4,3'-indole]-3-carboxylate |
InChI |
InChI=1S/C22H23BrN2O5/c1-5-29-19(27)17-18(24)30-15-10-21(2,3)9-14(26)16(15)22(17)12-8-11(23)6-7-13(12)25(4)20(22)28/h6-8H,5,9-10,24H2,1-4H3 |
InChIキー |
ZBRJHKLHPCNDJF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=C(C=CC(=C4)Br)N(C3=O)C)C(=O)CC(C2)(C)C)N |
正規SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=C(C=CC(=C4)Br)N(C3=O)C)C(=O)CC(C2)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-amino-5-cyano-3-methyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-1'-yl)propanoic acid](/img/structure/B460906.png)
![6-amino-3-ethyl-2'-oxo-1'-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460910.png)
![6-amino-3-(methoxymethyl)-2'-oxo-1'-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460911.png)

![2,6-diamino-3,5-dicyano-1'-ethyl-1',3'-dihydrospiro[4H-thiopyran-4,3'-(2'H)-indole]-2'-one](/img/structure/B460913.png)
![2-amino-1'-methyl-1',3',4a,5,6,7-hexahydro-2'-oxospiro[naphthalene-4,3'-(2'H)-indole]-1,1,3(4H)-tricarbonitrile](/img/structure/B460914.png)
![2-amino-6-tert-butyl-1'-methyl-1',3',4a,5,6,7-hexahydro-2'-oxospiro[naphthalene-4,3'-(2'H)-indole]-1,1,3(4H)-tricarbonitrile](/img/structure/B460916.png)
![6-amino-1'-ethyl-2'-oxo-3-propan-2-ylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460919.png)
![6-amino-1'-methyl-2'-oxo-3-propan-2-ylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460920.png)
![2'-amino-1,7'-dimethyl-1,3-dihydro-2,5'-dioxospiro(2H-indole-3,4'-4'H,5'H-pyrano[4,3-b]pyran)-3'-carbonitrile](/img/structure/B460922.png)
![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-4,6-di(2-thienyl)nicotinonitrile](/img/structure/B460923.png)
![6-amino-3-ethyl-1'-methyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B460926.png)
![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B460928.png)
acetate](/img/structure/B460929.png)
